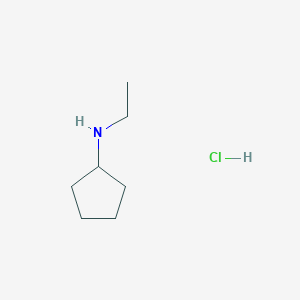

N-cyclopentyl-N-ethylamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-cyclopentyl-N-ethylamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the IUPAC name designated as N-ethylcyclopentanamine;hydrochloride. The compound is registered under Chemical Abstracts Service number 1177860-04-6, providing unambiguous identification in chemical databases and literature. Alternative systematic names include cyclopentanamine, N-ethyl-, hydrochloride (1:1), emphasizing the stoichiometric relationship between the organic cation and chloride anion. The compound's InChI (International Chemical Identifier) key is documented as ZVPOLHUNQBAUME-UHFFFAOYSA-N, offering a unique string-based identifier for computational searches.

The molecular descriptor SMILES (Simplified Molecular-Input Line-Entry System) notation is represented as CCNC1CCCC1.Cl, illustrating the structural connectivity with the ethyl group (CC) attached to nitrogen, which is bonded to the cyclopentyl ring (C1CCCC1), with the separate chloride ion. This systematic approach to nomenclature ensures consistency across scientific literature and facilitates accurate communication within the research community. The European Community number 835-872-9 provides additional regulatory identification for commercial and research applications. The MDL number MFCD09878552 serves as another database identifier, particularly useful in chemical informatics and inventory management systems.

The structural classification places this compound within the secondary amine hydrochloride family, characterized by the presence of two carbon-containing substituents attached to the nitrogen atom. The cyclopentyl substituent contributes significant steric bulk and conformational rigidity, while the ethyl group provides flexibility and hydrophobic character. This combination results in unique pharmacophoric properties that distinguish it from other cycloalkylamine derivatives.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of secondary amine salts, with the nitrogen atom adopting a pyramidal configuration due to the presence of a lone pair of electrons. The cyclopentyl ring maintains a non-planar conformation, typically adopting envelope or twist conformations to minimize ring strain and optimize spatial arrangement. Crystal structure analysis reveals that the compound crystallizes in a three-dimensional lattice where hydrogen bonding interactions between the protonated nitrogen and chloride anion play crucial roles in determining packing arrangements.

The unit cell parameters and space group symmetry of amine hydrochloride salts demonstrate characteristic patterns observed in similar compounds. Crystallographic studies of related cycloalkylamine hydrochlorides have shown that the chloride anions typically occupy interstitial sites between organic cations, forming extensive hydrogen-bonding networks that stabilize the crystal structure. The atomic packing factor and coordination number provide insights into the efficiency of molecular packing within the crystal lattice.

Intermolecular interactions include N-H···Cl hydrogen bonds, which are fundamental to the structural stability of amine hydrochloride salts. The geometry of these hydrogen bonds, characterized by donor-acceptor distances and angles, influences the overall crystal morphology and physical properties. Van der Waals interactions between cyclopentyl and ethyl substituents contribute to the hydrophobic packing regions within the crystal structure.

The molecular conformation is influenced by intramolecular factors such as steric repulsion between substituents and electronic effects arising from the nitrogen lone pair interactions. Conformational analysis reveals preferred orientations of the ethyl and cyclopentyl groups relative to the nitrogen center, with rotational barriers determining the dynamic behavior of these substituents in solution and solid state.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide definitive structural information. The N-H stretching vibrations of the protonated secondary amine appear in the region between 2500-3500 wavenumbers, typically as broad absorptions due to hydrogen bonding with the chloride anion. The C-H stretching vibrations from both cyclopentyl and ethyl groups manifest in the 2850-3000 wavenumber region, with distinct patterns for sp³ hybridized carbons.

The fingerprint region below 1500 wavenumbers contains numerous characteristic absorptions including C-N stretching vibrations, C-H bending modes, and skeletal vibrations of the cyclopentyl ring system. These bands provide detailed information about molecular conformation and intermolecular interactions. The absence of carbonyl or aromatic bands confirms the aliphatic nature of the compound and distinguishes it from other nitrogen-containing compounds.

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through analysis of chemical shifts, coupling patterns, and integration ratios. Proton nuclear magnetic resonance spectra exhibit characteristic multipicity patterns for the cyclopentyl ring protons, typically appearing as complex multiplets in the 1.5-2.0 parts per million region. The ethyl group displays the expected triplet-quartet pattern for CH₃CH₂- substituents, with the methylene protons appearing downfield due to the electron-withdrawing effect of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment, with the cyclopentyl carbons showing characteristic chemical shifts for saturated cycloalkane systems. The quaternary nature of some carbons and their relationship to the nitrogen center provide valuable conformational information. Deuterium exchange experiments can confirm the presence and environment of exchangeable protons associated with the ammonium functionality.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electron ionization mass spectrometry of the free base form (after in-source deprotonation) shows characteristic fragmentation patterns including loss of ethyl and cyclopentyl fragments. The molecular ion peak and fragmentation patterns are consistent with the proposed structure and provide unambiguous molecular weight determination.

Computational Modeling of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational modeling employs hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) to accurately describe the electronic configuration and geometry optimization of both the isolated cation and the ion pair complex. These calculations reveal the electron density distribution, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions.

The optimized molecular geometry obtained through computational methods agrees well with experimental crystallographic data, validating the theoretical approach. Bond lengths, bond angles, and dihedral angles calculated using density functional theory provide detailed geometric parameters that complement experimental measurements. The electronic structure calculations reveal the nature of the nitrogen lone pair and its interaction with the surrounding molecular framework.

Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into electronic transitions and potential reactivity patterns. The frontier molecular orbitals indicate the nucleophilic character of the nitrogen center and the electron-withdrawing effects of the cyclopentyl and ethyl substituents. Natural bond orbital analysis reveals the charge distribution and bonding characteristics throughout the molecule.

Electrostatic potential mapping provides visualization of the molecular surface charge distribution, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. These calculations are particularly valuable for understanding hydrogen bonding patterns and crystal packing arrangements observed in experimental studies. The dipole moment calculations provide quantitative measures of molecular polarity that correlate with solubility and other physical properties.

Properties

IUPAC Name |

N-ethylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-8-7-5-3-4-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPOLHUNQBAUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177860-04-6 | |

| Record name | Cyclopentanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177860-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylcyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-cyclopentyl-N-ethylamine

A common approach is the nucleophilic substitution or reductive amination involving cyclopentyl derivatives and ethylamine. According to patent literature, the reaction of halogenated cyclopentane derivatives with ethylamine can yield N-cyclopentyl-N-ethylamine intermediates. For example, a halogenated cyclopentane 2-thienyl ketone reacts with ethylamine to form an intermediate ketimine, which can be further processed to the amine.

Catalytic Hydrogenation and Deprotection

In some synthetic routes, protecting groups such as benzyl carbamates are used on the amine nitrogen to facilitate selective reactions. The benzyl protecting group is removed by catalytic hydrogenation or catalytic transfer hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure (40–100 psi) or transfer hydrogenation reagents such as ammonium formate or formic acid. The reaction conditions typically range from 10°C to 70°C over several hours (8–15 hours), ensuring complete deprotection and formation of the free amine.

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents such as di-n-butyl ether or acetone. The reaction is conducted at low temperatures (around 0–5°C) to precipitate the hydrochloride salt, which is then isolated by filtration and washed with chilled solvents like n-heptane to remove impurities.

Solvents: Water, methanol, ethanol, acetone, isopropanol, tetrahydrofuran, dichloromethane, and mixtures thereof are commonly used depending on the step. For Friedel-Crafts and related reactions, higher boiling solvents such as o-dichlorobenzene or polyphosphoric acid are preferred for better yields and easier work-up.

Catalysts: Palladium-based catalysts (Pd/C, Pd(OH)2) are used for hydrogenation steps. For Friedel-Crafts acylation, aluminum trichloride or graphite has been used as alternatives to stannic chloride to avoid heavy metal contamination and improve environmental safety.

| Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl carbamate deprotection | Pd/C catalyst, H2 or transfer hydrogenation | 10–70 | 8–15 hours | High | Removal of benzyl protecting group |

| Amine formation | Reaction of halogenated cyclopentane with ethylamine | 0–25 | Several hours | Moderate to high | Excess ethylamine recycled |

| Hydrochloride salt formation | HCl gas bubbling in ether or acetone | 0–5 | 0.5–3 hours | High | Precipitation and isolation by filtration |

| Friedel-Crafts acylation | Cyclopentanecarboxylic acid + thiophene + catalyst | Reflux (~100) | Several hours | High | Using AlCl3 or graphite catalyst |

The hydrochloride salt is isolated by filtration from the reaction mixture, washed with chilled solvents (e.g., n-heptane), and dried under controlled temperature (30–35°C). Organic layers are dried over sodium sulfate and filtered through celite beds to remove residual solids. Chromatographic purification (silica gel, dichloromethane/methanol mixtures) is employed if necessary to achieve high purity.

| Preparation Aspect | Method Description | Advantages | Challenges |

|---|---|---|---|

| Amine synthesis | Reaction of halogenated cyclopentane derivatives with ethylamine | Direct formation, moderate to high yield | Requires control of reaction conditions |

| Protecting group strategy | Use of benzyl carbamate protection and catalytic hydrogenation for deprotection | Selective reactions, high purity | Requires hydrogenation equipment |

| Salt formation | Reaction with HCl gas or aqueous HCl in organic solvents at low temperature | Easy isolation of solid salt | Handling corrosive HCl gas |

| Catalysts and solvents | Use of Pd/C for hydrogenation; AlCl3 or graphite for Friedel-Crafts; solvents tailored to steps | Environmentally friendlier catalysts, efficient | Solvent recovery and catalyst disposal |

| Purification | Filtration, washing, drying, and chromatography | High purity products | Additional steps increase process complexity |

- The use of catalytic transfer hydrogenation with reagents like ammonium formate offers a mild alternative to high-pressure hydrogenation, reducing safety risks.

- Replacement of stannic chloride with aluminum trichloride or graphite in Friedel-Crafts reactions reduces heavy metal contamination and waste disposal costs, improving environmental compliance.

- Sequential reaction steps conducted in the same solvent (e.g., o-dichlorobenzene) without intermediate isolation improve commercial viability by reducing solvent use and operational costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-N-ethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of the study. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-cyclopentyl-N-ethylamine hydrochloride and analogous compounds:

Key Differences and Research Findings

- Cycloalkyl vs. Aromatic Substituents: The cyclopentyl group in the target compound provides steric bulk but lacks the conformational flexibility of cyclohexyl (as in 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride) . Cyclohexane derivatives often exhibit enhanced metabolic stability in drug design . Pyridine-containing analogs like N-methyl-2-(2-pyridyl)ethylamine hydrochloride demonstrate improved solubility and binding affinity in neurological targets due to aromatic interactions .

- Functional Group Variations: The acetamide group in 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride introduces hydrogen-bonding capacity, which is absent in the target compound . Chloroethylamine derivatives (e.g., 2-Chloro-N,N-diethylethylamine hydrochloride) are highly reactive alkylating agents, unlike the non-reactive ethylamine backbone of the target compound .

Synthesis and Yield :

- Pharmaceutical Relevance: Compounds like 4-Dimethylamino-N-benzylcathinone hydrochloride (purity ≥98%, stability ≥5 years) are explicitly used in psychostimulant research, whereas the target compound’s applications remain less documented .

Physicochemical and Stability Considerations

- Solubility : Cycloalkylamines like this compound are typically lipophilic, whereas pyridine-containing analogs exhibit moderate water solubility due to their heteroaromatic rings .

- Stability : Quaternary ammonium salts (e.g., 2-Chloro-N,N-diethylethylamine hydrochloride) are prone to hydrolysis, while secondary amine hydrochlorides (e.g., the target compound) are generally stable under ambient conditions .

Biological Activity

N-cyclopentyl-N-ethylamine hydrochloride (CPEA) is a chemical compound with the molecular formula and a molecular weight of 149.66 g/mol. This compound has gained attention in various fields, particularly in pharmacology and medicinal chemistry, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

CPEA consists of a cyclopentyl group attached to an ethylamine moiety, which is protonated in its hydrochloride form. The presence of the cyclopentyl ring contributes to its steric properties, influencing its interactions with biological targets. As an amine, CPEA can participate in nucleophilic substitution reactions, making it a versatile compound in organic synthesis.

Biological Activities

Research has indicated that CPEA exhibits a range of biological activities that are relevant for pharmacological applications. Key findings include:

- Pharmacological Applications : CPEA has been studied for its role in synthesizing tritium-labeled compounds, which are crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.

- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that CPEA may possess antimicrobial and anti-inflammatory activities, although detailed mechanisms remain to be elucidated.

- Interaction with Biological Substrates : CPEA's interactions with various biological substrates have been explored, particularly in the context of deep eutectic solvents, revealing insights into gas solubility and absorption characteristics.

The mechanism of action for CPEA involves its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target and context. For instance:

- Enzyme Modulation : CPEA may influence enzyme activity through competitive or non-competitive inhibition mechanisms.

- Receptor Binding : The compound's structural features allow it to interact with neurotransmitter receptors or other cellular targets, potentially leading to alterations in signaling pathways.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | |

| N-Ethylcyclohexylamine hydrochloride | Antidepressant properties | |

| N-Methylcyclopentylamine hydrochloride | Moderate cytotoxicity |

This table highlights the unique biological activities associated with CPEA compared to similar compounds. Notably, while other derivatives may exhibit specific pharmacological effects, CPEA's unique combination of cyclopentyl and ethyl groups may impart distinct chemical reactivity and biological interactions.

Case Study: Synthesis and Application

In one study focusing on the synthesis of tritium-labeled compounds using CPEA, researchers demonstrated its utility in ADME studies. The labeled compounds facilitated tracking within biological systems, providing insights into metabolic pathways and potential therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-N-ethylamine hydrochloride, and how can reaction conditions be standardized?

- Methodology : Nucleophilic substitution is a common approach for synthesizing hydrochlorides of secondary amines. For example, combining cyclopentylamine with ethyl chloride in acetone under reflux (80–100°C) with a magnetic stirrer can yield the product. Purification involves vacuum filtration and recrystallization using solvents like ethanol or acetone to remove unreacted precursors .

- Key Parameters : Reaction time (typically 4–6 hours), stoichiometric ratios (1:1.2 amine to alkylating agent), and temperature control (±2°C) are critical for reproducibility.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm cyclopentyl and ethyl group integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons).

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection (expected m/z: 164.21 for CHNCl).

Q. What solvent systems are effective for recrystallizing this compound?

- Procedure : Dissolve the crude product in hot ethanol (95%), filter through activated charcoal to remove colored impurities, and cool to −20°C for 12 hours. Yield typically improves with slow cooling (60–70% recovery) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

- Methodology : Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. For example, prepare saturated solutions in water, ethanol, and dichloromethane at 25°C, filter, and quantify dissolved material via evaporation. Compare results with literature values to identify outliers .

- Troubleshooting : Inconsistent data may arise from polymorphic forms or residual solvents. Use X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to detect solvent residues .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Stability Protocols : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Decomposition Products : Hydrolysis under humid conditions may yield cyclopentanol and ethylamine. LC-MS can identify degradation markers .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Approach : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps. For instance, model interactions with electrophiles (e.g., acyl chlorides) to predict regioselectivity in substitution reactions .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?

- Tools : Apply ANOVA to assess batch-to-batch variability (e.g., 10 batches, n=3 replicates per batch). Outliers may indicate inconsistent reagent quality or temperature gradients during reflux .

- Optimization : Response surface methodology (RSM) can model the impact of variables (e.g., reaction time, solvent volume) on yield .

Q. How should researchers design experiments to investigate the compound’s role as a chiral auxiliary in asymmetric synthesis?

- Experimental Framework :

- Substrate Scope : Test reactions with varying electrophiles (e.g., aldehydes, ketones) and monitor enantiomeric excess (ee) via chiral HPLC.

- Control Experiments : Compare results with non-chiral analogs (e.g., N,N-diethylamine hydrochloride) to isolate stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.